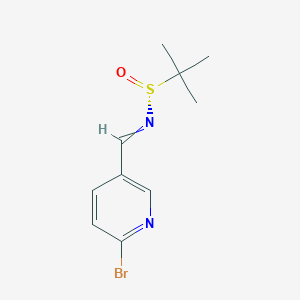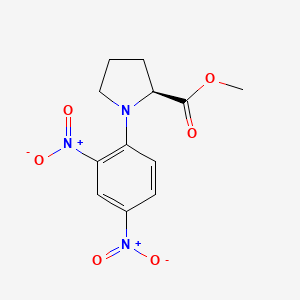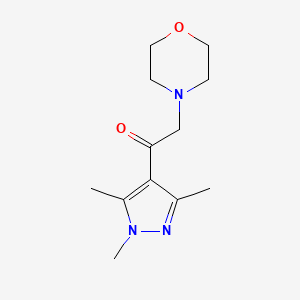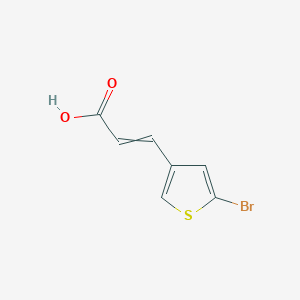
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: is a synthetic organic compound that belongs to the class of sulfinamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromopyridine moiety and a sulfinamide group in its structure suggests potential reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 6-bromopyridine-3-carbaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfonamide derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromopyridine moiety could facilitate binding to specific sites, while the sulfinamide group might influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: can be compared with other sulfinamide compounds, such as:
- N-((6-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
- N-((6-Fluoropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
These similar compounds share the sulfinamide and pyridine moieties but differ in the halogen substituent on the pyridine ring. The bromine atom in This compound may impart unique reactivity and properties compared to its chlorine and fluorine analogs.
Eigenschaften
Molekularformel |
C10H13BrN2OS |
|---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
(R)-N-[(6-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-9(11)12-6-8/h4-7H,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
NFJOBPSMUQGGKG-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)N=CC1=CN=C(C=C1)Br |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=CN=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)












